Helical structure in cyclic peptides: effect of N-methyl amides versus esters†
Chemical Communications Pub Date: 2022-10-24 DOI: 10.1039/D2CC05092G
Abstract
An alpha helical turn can be reproduced in a cyclic pentapeptide if the first and fifth amino acid sidechains are correctly joined. Here structural studies (CD, NMR, in silico) reveal why N-methylation at positions not involved in hydrogen bonds disrupts helicity whereas ester bonds can maintain helicity and promote greater cell uptake.
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Journal Nameļ¼Chemical Communications
Research Products
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CAS no.: 124387-19-5
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CAS no.: 149428-64-8